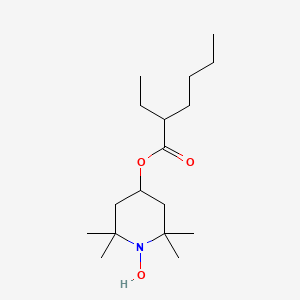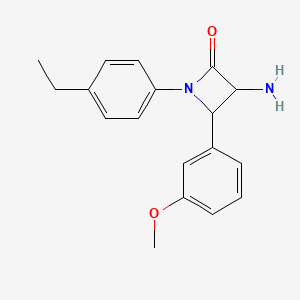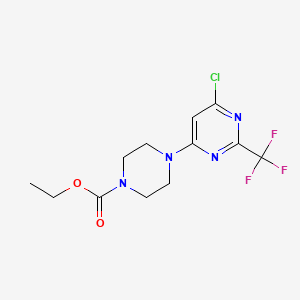
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. It has a molecular formula of C14H13F3N2O2 and a molecular weight of 298.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Cu-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines under redox-neutral conditions . This method provides high yields and is efficient for producing 4-trifluoromethyl quinolines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as Hantzsch esters and catalytic palladium on carbon are used.
Substitution: Reagents like alkyl Grignard reagents and lithium fluoride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other quinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate: This compound has similar structural features but different substituents at the 2nd and 4th positions.
2,4-bis((E)-styryl)quinoline-3-carboxylates: These derivatives have styryl groups at the 2nd and 4th positions and exhibit antitumor activity.
Uniqueness
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring also differentiates it from other similar compounds .
Propiedades
Fórmula molecular |
C14H13F3N2O2 |
|---|---|
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-6-8(14(15,16)17)4-5-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |
Clave InChI |
NZBKYAVUQIRMOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)


![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)





![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)

